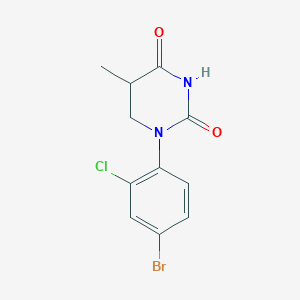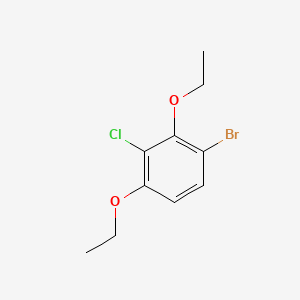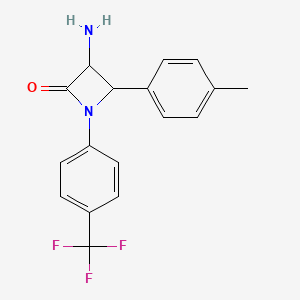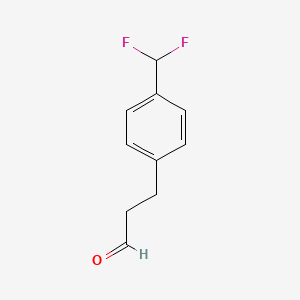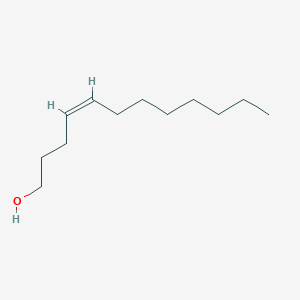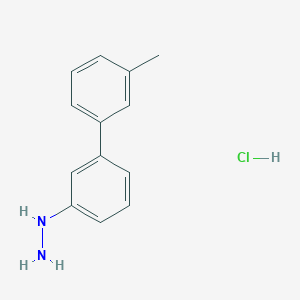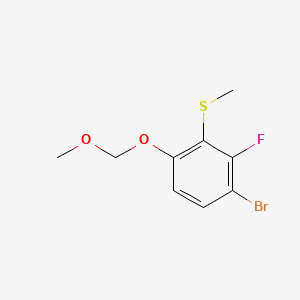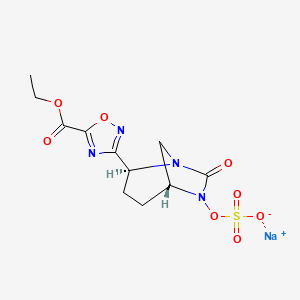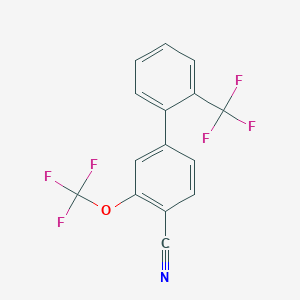
3-(Trifluoromethoxy)-2'-(trifluoromethyl)biphenyl-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Addition of Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using copper(I) cyanide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethoxy)biphenyl-4-carbonitrile
- 2’-(Trifluoromethyl)biphenyl-4-carbonitrile
- 3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl
Uniqueness
3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties. These properties include increased lipophilicity, stability, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H7F6NO |
|---|---|
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
2-(trifluoromethoxy)-4-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6NO/c16-14(17,18)12-4-2-1-3-11(12)9-5-6-10(8-22)13(7-9)23-15(19,20)21/h1-7H |
InChI-Schlüssel |
GVTAWZQNFXNJJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)OC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


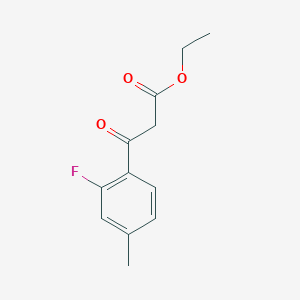
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
